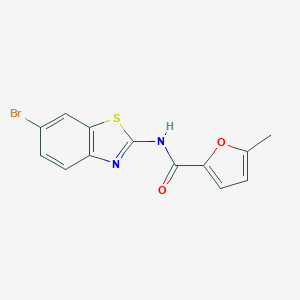![molecular formula C19H14BrNO5 B214158 methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate](/img/structure/B214158.png)
methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate, also known as BOC-Lys(Mtt)-OH, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid lysine and is often used in the synthesis of peptides and proteins. In
Mecanismo De Acción
The mechanism of action of methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate(Mtt)-OH is not well understood. However, it is believed that the compound interacts with the amino acids and other molecules in proteins, causing changes in their structure and function. This can lead to the development of new drugs and therapies.
Biochemical and Physiological Effects:
methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate(Mtt)-OH has been shown to have a number of biochemical and physiological effects. It has been shown to be effective in the synthesis of peptides and proteins, as well as in the development of new drugs and therapies. methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate(Mtt)-OH has also been shown to interact with proteins and other molecules, causing changes in their structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate(Mtt)-OH in lab experiments include its effectiveness in peptide and protein synthesis, as well as its ability to interact with proteins and other molecules. However, there are also limitations to using methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate(Mtt)-OH in lab experiments. These include the cost of the compound, as well as the difficulty of synthesizing it.
Direcciones Futuras
There are a number of future directions for the use of methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate(Mtt)-OH in scientific research. One direction is the development of new drugs and therapies based on the compound. Another direction is the study of the structure and function of proteins and other molecules using methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate(Mtt)-OH. Additionally, there is potential for the use of methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate(Mtt)-OH in the development of new materials and technologies.
Métodos De Síntesis
The synthesis of methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate(Mtt)-OH involves several chemical reactions. The first step is the protection of the amino group of lysine with a BOC group. This is followed by the protection of the side chain amino group with a 4-methyltrityl (Mtt) group. The final step involves the introduction of a 4-bromo-3-oxo-2H-chromen-2-yl carbonyl group to the amino group of the lysine side chain. The resulting compound is methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate(Mtt)-OH.
Aplicaciones Científicas De Investigación
Methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate(Mtt)-OH is widely used in scientific research, particularly in the field of peptide and protein synthesis. It is often used as a building block in the synthesis of peptides and proteins. methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate(Mtt)-OH is also used in the development of new drugs and therapies. It is used to study the structure and function of proteins, as well as their interactions with other molecules.
Propiedades
Nombre del producto |
methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate |
|---|---|
Fórmula molecular |
C19H14BrNO5 |
Peso molecular |
416.2 g/mol |
Nombre IUPAC |
methyl 2-(4-bromo-N-(2-oxochromene-3-carbonyl)anilino)acetate |
InChI |
InChI=1S/C19H14BrNO5/c1-25-17(22)11-21(14-8-6-13(20)7-9-14)18(23)15-10-12-4-2-3-5-16(12)26-19(15)24/h2-10H,11H2,1H3 |
Clave InChI |
VTGNRSPNYPQOSP-UHFFFAOYSA-N |
SMILES |
COC(=O)CN(C1=CC=C(C=C1)Br)C(=O)C2=CC3=CC=CC=C3OC2=O |
SMILES canónico |
COC(=O)CN(C1=CC=C(C=C1)Br)C(=O)C2=CC3=CC=CC=C3OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(3,4-dimethoxybenzoyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B214076.png)
![N-(3,4-dimethoxyphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B214077.png)
![Ethyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B214078.png)
![5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B214080.png)

![5-[(2-methoxyphenoxy)methyl]-N-(4-methylpiperazin-1-yl)furan-2-carboxamide](/img/structure/B214083.png)

![1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}-2-methylpiperidine](/img/structure/B214085.png)

![2-(5-methylfuran-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide](/img/structure/B214090.png)

![2-[3-(2-Furyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B214093.png)

![Methyl 5-[(1-naphthyloxy)methyl]-2-furoate](/img/structure/B214097.png)